Methyl 3-(2-aminothiazol-5-yl)propanoate
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Overview
Description
“Methyl 3-(2-amino-1,3-thiazol-5-yl)propanoate” is a chemical compound with the molecular formula C7H10N2O2S . It is a derivative of thiazole, a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(2-amino-1,3-thiazol-5-yl)propanoate” can be represented by the InChI code: 1S/C7H10N2O2S/c1-11-6(10)3-2-5-4-9-7(8)12-5/h4H,2-3H2,1H3,(H2,8,9) . This indicates that the compound contains a methyl group (CH3-) attached to a carboxyl group (-COOH), which is further connected to a thiazole ring with an amino group (-NH2) at the 2-position .Physical and Chemical Properties Analysis
“Methyl 3-(2-amino-1,3-thiazol-5-yl)propanoate” is a solid compound with a molecular weight of 186.23 g/mol . The compound’s InChI Key is WNQIAVUGWQSTCB-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Chemical Reactions
- Methyl 3-(2-amino-1,3-thiazol-5-yl)propanoate has been utilized in the synthesis of various heterocyclic derivatives. It reacts with nucleophiles like methanol and phenylhydrazine, forming acyclic 2-substituted derivatives and heterocyclic N-substituted 2-aminopyridine derivatives, among others (Sokolov & Aksinenko, 2010).
- This compound is also used in the synthesis of combinatorial libraries for medicinal chemistry, such as the creation of 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides (Zhuravel et al., 2005).
Biological Activity
- Methyl 3-(2-amino-1,3-thiazol-5-yl)propanoate derivatives exhibit antiproliferative activity. Their physicochemical properties, druglikeness, and potential biological targets have been explored, showing promise in cytotoxic properties against certain cancer cells (Yurttaş et al., 2022).
- Derivatives of this compound have also shown discrete antimicrobial activity and potential to promote plant growth, indicating its versatile applications in agriculture and microbiology (Mickevičius et al., 2013).
Corrosion Inhibition
- Some derivatives of methyl 3-(2-amino-1,3-thiazol-5-yl)propanoate, like BT36 and BT43, are effective inhibitors of corrosion, particularly in steel, demonstrating the compound's potential in material science and engineering applications (Missoum et al., 2013).
Future Directions
The future research directions for “Methyl 3-(2-amino-1,3-thiazol-5-yl)propanoate” and its derivatives could involve further exploration of their synthesis methods, chemical reactions, and potential biological activities. Given the diverse biological activities of thiazole derivatives, these compounds may hold promise in the development of new therapeutic agents .
Mechanism of Action
Target of Action
Methyl 3-(2-aminothiazol-5-yl)propanoate is a derivative of thiazole, a heterocyclic compound. Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
methyl 3-(2-amino-1,3-thiazol-5-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-11-6(10)3-2-5-4-9-7(8)12-5/h4H,2-3H2,1H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQIAVUGWQSTCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CN=C(S1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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